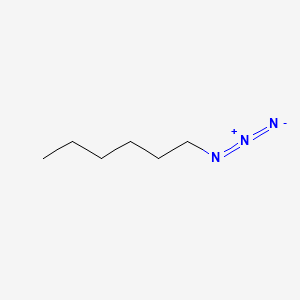

Hexyl azide

Description

Significance as a Versatile Chemical Building Block in Organic Synthesis

The primary significance of 1-Azidohexane in organic synthesis lies in the remarkable versatility of its azide (B81097) group. smolecule.com This functional group can be readily transformed into other essential functionalities, positioning 1-Azidohexane as a valuable precursor and intermediate. smolecule.com Its role as a building block is defined by its participation in several fundamental and high-yield chemical transformations.

One of the most prominent reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry." smolecule.comrsc.org In this reaction, the azide group of 1-Azidohexane reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. smolecule.comcore.ac.uk This reaction is noted for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for linking different molecular fragments. rsc.orglatrobe.edu.au

Furthermore, the azide group can serve as a masked primary amine. masterorganicchemistry.com Through reduction reactions , typically using reagents like dichloroborane-dimethyl sulfide (B99878), lithium aluminum hydride, or catalytic hydrogenation, 1-Azidohexane is efficiently converted to hexylamine (B90201). masterorganicchemistry.comdtic.mil This provides a reliable method for introducing a primary amino group into a molecule. dtic.mil

The azide moiety in 1-Azidohexane can also function as a leaving group in nucleophilic substitution reactions , expanding its synthetic utility. smolecule.com Additionally, it participates in intramolecular Schmidt reactions with aldehydes to form amides, showcasing another pathway for C-N bond formation. nih.gov This diverse reactivity allows chemists to use 1-Azidohexane as a modular component to build a wide array of more complex organic structures. smolecule.com

Table 1: Key Synthetic Transformations of 1-Azidohexane

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne, Copper(I) Catalyst | 1,2,3-Triazole | Efficiently links molecular building blocks. smolecule.comlatrobe.edu.au |

| Reduction | Dichloroborane-Dimethyl Sulfide (BHCl₂·SMe₂) or H₂/Pd-C | Primary Amine (Hexylamine) | Introduces a primary amino group. masterorganicchemistry.comdtic.mil |

| Intramolecular C–H Amination | Iron(II) Catalyst | Cyclic Amine (2-ethylpyrrolidine) | Forms cyclic amines through C-H bond functionalization. google.com |

| Schmidt Reaction | Aldehydes, Lewis/Protic Acid | N-substituted Amides | Forms amide bonds from aldehydes. nih.gov |

Overview of Key Applications in Modern Chemical Disciplines

The versatile reactivity of 1-Azidohexane underpins its application across several modern chemical fields, including material science, bioconjugation, and analytical chemistry.

In material science , 1-Azidohexane is employed in the synthesis of functionalized materials through "click" chemistry. smolecule.com It has been used to prepare multi-axis liquid crystal refrigeration materials, where the triazole linkage formed via the click reaction is integral to the material's structure. broadpharm.commedchemexpress.commedchemexpress.comsmolecule.com It is also used for the surface modification of polymers and substrates. For instance, research has demonstrated its use in studying azide-polymer interactions to develop surfaces with specific functionalities, such as self-assembled structures. smolecule.com In a recent study, 1-Azidohexane was used as a small, accessible azide compound to react with remaining alkyne sites on a polyhedral oligomeric silsesquioxane (POSS) nanocage, demonstrating its utility in ensuring complete functionalization of complex nanostructures. rsc.orgresearchgate.net

In the realm of bioconjugation and chemical biology , 1-Azidohexane serves as a reagent for labeling biomolecules. smolecule.comd-nb.info The azide group allows for covalent attachment to biomolecules that have been modified to contain a terminal alkyne. This "click" ligation is used for imaging and tracking biological molecules and processes within cellular systems. smolecule.com

In analytical chemistry , 1-Azidohexane has been utilized in the development of fluorescent sensors. For example, it was a key reagent in a detection system for nitric oxide (NO). latrobe.edu.au In this system, an aggregation-induced emission (AIE) molecule reacted with 1-Azidohexane in a copper-catalyzed click reaction, which was initiated by the presence of NO, leading to a detectable increase in fluorescence. latrobe.edu.au

While the high nitrogen content of the azide group suggests potential use in energetic materials , its application in this area is limited due to the compound's relative instability and explosive nature. smolecule.com

Table 2: Applications of 1-Azidohexane in Chemical Disciplines

| Discipline | Specific Application | Mechanism/Method | Research Finding |

|---|---|---|---|

| Material Science | Synthesis of liquid crystal materials. broadpharm.commedchemexpress.commedchemexpress.comsmolecule.com | Click Chemistry | Used in the preparation of multi-axis liquid crystal refrigeration materials. broadpharm.commedchemexpress.commedchemexpress.comsmolecule.com |

| Material Science | Functionalization of nanostructures. rsc.orgresearchgate.net | Click Chemistry | Used to cap unreacted alkyne sites on peptide-functionalized POSS nanocages. rsc.orgresearchgate.net |

| Bioconjugation | Labeling of biomolecules. smolecule.com | Azide-Alkyne Cycloaddition | Enables imaging and tracking of biomolecules in biological systems. smolecule.com |

| Analytical Chemistry | Fluorescent detection of Nitric Oxide (NO). latrobe.edu.au | Copper-Catalyzed Click Reaction | Reacts with a sensor molecule in the presence of NO to generate a fluorescent signal. latrobe.edu.au |

| Energetic Materials | Potential propellant component. smolecule.com | High Nitrogen Content | Investigated for use in propellants, but limited by instability. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

1-azidohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-2-3-4-5-6-8-9-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQRCGONYHVDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219326 | |

| Record name | Hexane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-45-0 | |

| Record name | Hexyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of the Azide Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwiley-vch.de This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide array of functional groups, making 1-azidohexane a valuable participant in these transformations. organic-chemistry.org

1-Azidohexane readily undergoes CuAAC with terminal alkynes to form 1,4-disubstituted 1,2,3-triazole derivatives. smolecule.com This transformation is highly reliable and serves as a fundamental method for covalently linking molecular fragments in organic synthesis, medicinal chemistry, and materials science. nih.govsmolecule.com The synthesis of 1-azidohexane itself is often accomplished via nucleophilic substitution of 1-bromohexane (B126081) with sodium azide (B81097). mdpi.com

The reaction proceeds efficiently under various conditions, including microwave-assisted synthesis, which can accelerate the reaction. unistra.fr For example, the CuAAC reaction between 1-azidohexane and various alkynes, catalyzed by copper(I), leads exclusively to the 1,4-regioisomer of the triazole product. nih.gov This is in stark contrast to the uncatalyzed thermal cycloaddition, which requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govwiley-vch.de The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker in more complex molecular architectures.

| Alkyne Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Hexyne | Cu(I) | Room Temperature | 1,4-Dihexyl-1H-1,2,3-triazole | rsc.org |

| Propargyl Alcohol | CuSO₄ / Sodium Ascorbate | THF/H₂O | (1-(Hexyl)-1H-1,2,3-triazol-4-yl)methanol | mdpi.com |

| Alkyne-functionalized Hyaluronic Acid | Cu(I) | Microwave, 80°C | Triazole-linked Polymer | unistra.fr |

| T8[N-propyl-hex-5-ynamide]₈ | CuSO₄ / Sodium Ascorbate | Aqueous | Triazole-capped POSS Nanocage | rsc.orgrsc.org |

The CuAAC reaction exhibits a remarkable rate acceleration of up to 10⁷ compared to the uncatalyzed thermal process. wiley-vch.deorganic-chemistry.org The mechanism involves multiple steps, beginning with the formation of a copper(I) acetylide complex from a terminal alkyne. wiley-vch.decreative-biolabs.com This intermediate is key to the reaction's success. Subsequent coordination of the azide, such as 1-azidohexane, to the copper center activates it for cycloaddition. wiley-vch.de

| Feature | Description | Reference |

|---|---|---|

| Rate Acceleration | The Cu(I) catalyzed reaction is 10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction. | wiley-vch.deorganic-chemistry.org |

| Key Intermediate | Formation of a copper(I) acetylide complex is a critical step in the catalytic cycle. | creative-biolabs.com |

| Proposed Mechanism | A stepwise process involving a six-membered metallacycle intermediate is generally accepted. Some studies propose dinuclear copper intermediates. | wiley-vch.deuio.no |

| Kinetic Behavior | Reaction rates can show complex dependencies on reactant, catalyst, and ligand concentrations, sometimes exhibiting threshold behavior. | rsc.orgnih.gov |

| Role of Ligands | Ligands stabilize the Cu(I) catalyst against oxidation and disproportionation, increasing reaction efficiency. | nih.govresearchgate.net |

The efficiency of the CuAAC reaction can be influenced by both steric and electronic factors associated with the azide and alkyne coupling partners. The reaction is generally tolerant of significant steric bulk near the reaction sites, though very hindered substrates can lead to slower reaction rates.

A notable application demonstrating the role of sterics involves the use of 1-azidohexane to overcome steric hindrance. In the functionalization of bulky polyhedral oligomeric silsesquioxane (POSS) nanocages, primary click reactions with larger azido-peptides can leave some terminal alkyne positions on the cage unreacted due to steric obstruction. rsc.orgrsc.org In these cases, a secondary click reaction using the smaller and less bulky 1-azidohexane can effectively cap the remaining, sterically hindered alkyne sites. rsc.orgrsc.org

Electronic effects also play a significant role. The electronic properties of substituents on the alkyne or azide can modulate the reaction rate. For instance, in the synthesis of 3-triazolylquinoxalines, the electronic nature of substituents on the quinoxaline (B1680401) (alkyne) portion significantly affects the properties of the final product, while the triazolyl substituent derived from the azide has minimal electronic impact. hhu.de Studies on para-substituted arylazides have shown a decidedly nonlinear correlation between electronic substituent parameters and the reaction rate, suggesting a complex interplay of electronic factors within the catalytic cycle. nih.gov

Elucidation of Reaction Kinetics and Catalytic Mechanisms

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. nih.govuottawa.ca This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide. Alkyl azides like 1-azidohexane are suitable substrates for this transformation. The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. This copper-free approach is particularly valuable for applications in living biological systems. smolecule.comnih.gov For instance, the reaction of an azide with a cycloalkyne can proceed smoothly to yield the corresponding triazole without any catalyst. frontiersin.org

Staudinger Ligation in Bioorthogonal Chemistry

The Staudinger ligation is another important bioorthogonal reaction that involves the covalent coupling of an azide with a specifically engineered triarylphosphine. thermofisher.comnih.gov The reaction, named after Hermann Staudinger, initially forms an aza-ylide intermediate. wikipedia.org In the ligation variant, this intermediate is trapped by an intramolecular electrophile (often an ester) located on the phosphine (B1218219), leading to the formation of a stable amide bond. wikipedia.orgraineslab.com

This chemistry is highly chemoselective, as both the azide and phosphine groups are largely unreactive with most biological functional groups. thermofisher.comnih.gov Therefore, an azide such as 1-azidohexane can be used to label molecules which can then be selectively conjugated to a phosphine-bearing partner in a biological context.

Intramolecular and Intermolecular Schmidt Reactions with Aldehydes

The Schmidt reaction traditionally involves the reaction of an azide with a carbonyl compound, such as an aldehyde, under acidic conditions. wikipedia.org Research has shown that alkyl azides, including 1-azidohexane, can participate in both intermolecular and intramolecular versions of this reaction with aldehydes, typically promoted by a Lewis acid like titanium tetrachloride (TiCl₄). nih.gov

In the intermolecular reaction between an aldehyde and an alkyl azide, an acid-activated aldehyde reacts with the azide to form an azidohydrin intermediate. nih.gov This intermediate can then rearrange via two competing pathways: migration of an alkyl group from the azide (leading to a formamide) or migration of a hydride from the aldehyde's carbonyl carbon (leading to a simple amide). nih.gov Studies using azidohexane in intermolecular reactions with various aldehydes showed that while products could be obtained in high yields, the selectivity between alkyl migration and hydride migration was generally low, suggesting the intrinsic migratory preferences are similar. nih.gov

| Lewis Acid | Product from Hydride Migration (Amide) Yield | Product from Alkyl Migration (Formamide) Yield | Total Yield |

|---|---|---|---|

| TiCl₄ | 41% | 56% | 97% |

Data illustrates the low selectivity between the two possible migration pathways.

Intramolecular Schmidt reactions of azido-aldehydes are also possible and can be highly selective depending on the length of the tether connecting the two functional groups. nih.gov While short tethers can lead to the formation of lactams, longer tethers tend to favor formamide (B127407) products. nih.gov The intramolecular Schmidt reaction has become an important tool in the synthesis of complex nitrogen-containing heterocyclic structures, such as alkaloids. thieme-connect.debeilstein-journals.org

Radical-Type Reactivity Control with Transition Metals

The azide group of 1-azidohexane can undergo radical-type reactions, the course of which can be controlled by transition metal catalysts. uva.nl These catalysts facilitate the generation of reactive nitrene radical intermediates from the azide precursor through the loss of dinitrogen. uva.nl The reactivity of these intermediates is influenced by the electronic structure of the metal catalyst. google.com For instance, iron-containing enzymes in biological systems utilize a high-spin iron(IV) oxo species for C-H bond functionalization, a process that proceeds through a radical mechanism. google.com

In synthetic applications, iron complexes have been used to catalyze the amination of C-H bonds. google.com For example, the reaction of 1-azidohexane with a specific iron complex resulted in the formation of 2-ethylpyrrolidine (B92002), indicating an intramolecular C-H amination reaction. google.comgoogleapis.com This transformation proceeds through the generation of a nitrene intermediate which then undergoes a C-H insertion. The mechanism of such reactions is believed to involve the formation of an open-shell iron-hydroxyl species that recombines with an organic radical. google.com

Transition metal catalysis also plays a role in other transformations of azides. Palladium(0) catalysts, for example, are effective in the azidation of allylic substrates. mdpi.com While not directly involving 1-azidohexane, this illustrates the broader utility of transition metals in activating substrates for reaction with azide nucleophiles. mdpi.com The mechanism often involves the formation of a π-allyl-metal complex which then reacts with the azide. mdpi.com

Table 1: Transition Metal-Catalyzed Reactions of Azides

| Reactant(s) | Catalyst/Reagent | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Azidohexane | Iron Complex | 2-Ethylpyrrolidine | Intramolecular C-H Amination | google.comgoogleapis.com |

| Allyl Acetates/Phosphates | Palladium(0) | Allyl Azides | Nucleophilic Substitution | mdpi.com |

Functional Group Transformations of the Azide Group

The azide group in 1-azidohexane can be readily transformed into other important functional groups, notably amines, and can also participate in the formation of polymers.

A primary application of alkyl azides like 1-azidohexane is their conversion to primary amines. masterorganicchemistry.com This reduction can be accomplished using various reducing agents. quora.com A common and effective method is the use of lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org Another powerful reducing agent is dichloroborane-dimethyl sulfide (B99878) (BHCl₂-SMe₂), which has been shown to reduce 1-azidohexane to hexylamine (B90201) in high yield (95%). dtic.mil This reagent is particularly noteworthy for its high selectivity, as it reduces the azide group in the presence of other reducible functionalities like esters, halides, nitriles, and nitro groups. dtic.mil Catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, is another gentle method for this transformation. masterorganicchemistry.com

The synthesis of primary amines via the azide route offers advantages over methods like the direct alkylation of ammonia, which often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation. pressbooks.pub The azide intermediate is not nucleophilic, thus preventing further reaction with the alkyl halide starting material. pressbooks.pub

Table 2: Reduction of 1-Azidohexane to Hexylamine

| Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄ | Not specified | Not specified | pressbooks.publibretexts.org |

| BHCl₂-SMe₂ | Dichloromethane (B109758) | 95 | dtic.mil |

| H₂/Pd-C | Not specified | Not specified | masterorganicchemistry.com |

The azide group can participate in polymerization reactions. While direct reaction of the azide in 1-azidohexane with hydroxyl groups to form cationic polymers is mentioned, the more common and well-documented approach involves the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). biosynth.comgoogle.com In this type of reaction, an azide-functionalized molecule reacts with an alkyne-functionalized molecule to form a stable triazole linkage. smolecule.com

For instance, polymers with pendant hydroxyl groups can be modified to introduce azide functionality, which can then be used in click reactions. mdpi.com Alternatively, monomers containing both an azide and another polymerizable group can be used. The synthesis of cationic polymers often involves the introduction of a positively charged group, such as a quaternary ammonium (B1175870) salt, into the polymer structure. rsc.orggoogle.com This can be achieved by reacting a polymer with pendant functional groups (like azides) with a reagent that also contains a tertiary amine, which can then be quaternized. rsc.org For example, a propargyl-functionalized polymer can be reacted with 3-azidopropyltrimethylammonium iodide via click chemistry to yield a water-soluble cationic polymer.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Azidohexane |

| 2-Ethylpyrrolidine |

| Hexylamine |

| Lithium aluminum hydride |

| Dichloroborane-dimethyl sulfide |

| 3-azidopropyltrimethylammonium iodide |

Advanced Research Applications in Synthetic Organic Chemistry and Materials Science

Complex Molecule Synthesis via Click Chemistry

The strategic application of 1-Azidohexane in click chemistry has led to significant advancements in the synthesis of a diverse range of molecules, from large-scale polymers to intricate bioactive compounds.

Construction of Polymers and Macromolecules

1-Azidohexane plays a crucial role in the synthesis of novel polymers and macromolecules through click chemistry. smolecule.comoaepublish.com Researchers have successfully incorporated this compound into the structure of conjugated polymers, which are known for their unique electronic and photophysical properties. oaepublish.com For instance, platinum(II)-containing conjugated polymers have been synthesized by reacting an azido-containing polymer with an alkynylplatinum(II) terpyridine complex. The disappearance of the characteristic azide (B81097) stretch in the infrared spectrum confirmed the successful "click" reaction. oaepublish.com

In a different application, 1-Azidohexane has been utilized to modify the surface of materials. For example, it has been used to study the interactions between azide groups and polymer surfaces, which is valuable for developing materials with specific functionalities like self-assembled structures. smolecule.com

The versatility of 1-Azidohexane is further demonstrated in its use for creating complex, multi-component macromolecular structures. In one study, it was used to cap the remaining alkyne residues on a sucrose-derived scaffold that had already been partially functionalized with a bioactive peptide. nih.gov This step-wise approach allows for the precise construction of multivalent constructs. Similarly, in the functionalization of polyhedral oligomeric silsesquioxane (POSS) nanocages, 1-Azidohexane was employed to react with remaining alkyne terminals, helping to overcome steric hindrance from bulkier molecules and assess the accessibility of reactive sites. rsc.orgrsc.org

Hydroxyl-terminated polybutadiene (B167195) (HTPB), a polymer widely used in composite solid propellants, has also been modified using 1-Azidohexane. The 1,3-dipolar cycloaddition reaction between the azide group of 1-Azidohexane and the double bonds of HTPB results in the formation of a 1,2,3-triazoline (B1256620) ring, altering the polymer's properties. researchgate.net

| Polymer/Macromolecule | Synthetic Strategy | Key Finding |

| Platinum(II)-containing conjugated polymers | CuAAC with alkynylplatinum(II) terpyridine complex | Successful incorporation of platinum complexes into the polymer backbone. oaepublish.com |

| Functionalized Sucrose (B13894) Scaffolds | Capping of unreacted alkyne groups with 1-Azidohexane | Precise control over the structure of multimeric peptide constructs. nih.gov |

| POSS Nanocages | Reaction with remaining alkyne sites | Overcoming steric hindrance and probing reactive site accessibility. rsc.orgrsc.org |

| Modified HTPB | 1,3-dipolar cycloaddition with HTPB double bonds | Formation of 1,2,3-triazoline rings, modifying polymer properties. researchgate.net |

Synthesis of Pharmaceuticals and Bioactive Compounds

The application of 1-Azidohexane extends into the realm of medicinal chemistry, where it serves as a key reagent in the synthesis of potential therapeutic agents and bioactive molecules. smolecule.com Its ability to participate in click chemistry allows for the efficient assembly of complex structures that can interact with biological targets. smolecule.com

For example, 1-Azidohexane has been instrumental in the creation of multivalent constructs designed to target specific cell surface receptors. In one such study, a sucrose-derived scaffold was functionalized with multiple copies of a bioactive peptide, with 1-Azidohexane used to cap any remaining reactive sites. nih.gov This approach allows for the development of multivalent ligands that can exhibit enhanced binding affinity and selectivity for their targets. nih.gov

Furthermore, 1-Azidohexane has been used in the synthesis of NAD+ analogues for cellular imaging. uni-konstanz.de By incorporating the azidohexane moiety, researchers can introduce a "handle" for subsequent modifications, such as the attachment of fluorescent dyes, enabling the visualization of biological processes like poly(ADP-ribos)ylation. uni-konstanz.de

The synthesis of various bioactive compounds, including those with potential immunomodulatory effects, has also utilized 1-Azidohexane as a precursor. For example, it has been used in the synthesis of (R)-(−)-1-Isothiocyanato-6-(methylsulfinyl)-hexane, a compound derived from wasabi with potential anti-inflammatory properties. nih.govacs.org

| Bioactive Compound Class | Synthetic Application of 1-Azidohexane | Research Goal |

| Multivalent Peptide Constructs | Capping agent on a sucrose scaffold. nih.gov | To create ligands with enhanced binding to cell surface receptors. nih.gov |

| NAD+ Analogues | As a modifiable precursor for cellular imaging probes. uni-konstanz.de | To visualize intracellular enzymatic activity. uni-konstanz.de |

| Isothiocyanate Derivatives | Intermediate in a multi-step synthesis. nih.govacs.org | To produce compounds with potential anti-inflammatory activity. nih.govacs.org |

Development of Multi-Axis Liquid Crystal Refrigeration Materials

An emerging and innovative application of 1-Azidohexane is in the preparation of multi-axis liquid crystal refrigeration materials. medchemexpress.combroadpharm.com These advanced materials are synthesized using click chemistry, where 1-Azidohexane, with its six-carbon tail, is a key component. medchemexpress.combroadpharm.com The precise structure and properties of the resulting liquid crystals are crucial for their performance in refrigeration applications. While the detailed mechanism of how these materials function is a subject of ongoing research, the incorporation of the hexyl azide moiety is a critical design element.

Synthesis of Benzimidazol-2-one (B1210169) Derivatives

In the field of heterocyclic chemistry, 1-Azidohexane has been utilized in the synthesis of benzimidazol-2-one derivatives. iucr.org These compounds are of interest due to their potential biological activities. nih.govencyclopedia.pub The synthesis involves a copper(I)-catalyzed click reaction between 1-Azidohexane and a propargylated benzimidazol-2-one precursor. iucr.org This reaction proceeds with high efficiency, leading to the formation of a 1,2,3-triazole ring that links the hexyl group to the benzimidazol-2-one core. iucr.org The resulting molecule, 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)benzimidazol-2-one, has been characterized by single-crystal X-ray diffraction, confirming the successful cycloaddition. iucr.org

Preparation of Sucrose-Derived Scaffolds for Peptide Multimerization

1-Azidohexane has proven to be a valuable tool in the development of multivalent systems for displaying bioactive peptides. nih.gov A sucrose-based scaffold, featuring multiple alkyne groups, can be systematically functionalized with an azide-containing peptide. nih.gov In a key step of this process, 1-Azidohexane is used to react with the remaining, unfunctionalized alkyne groups on the scaffold. nih.gov This "capping" step is crucial for producing a well-defined final product and for studying the effects of multivalency on biological activity. nih.gov The reaction is typically carried out using microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for rapid and efficient synthesis. nih.gov

Functional Materials Development

Beyond its role in synthesizing discrete molecules, 1-Azidohexane is also employed in the development of functional materials with tailored properties. Its azide group provides a reactive handle for surface modification and the creation of hybrid materials. smolecule.com

One area of application is in the modification of surfaces through "click" chemistry. For instance, silicon substrates can be functionalized with bifunctional linkers that can then react with 1-Azidohexane, leading to a covalently modified surface with specific properties. smolecule.com This approach is also applicable to other materials, such as gold surfaces functionalized with 6-azido-1-hexanethiol, which can then undergo a cycloaddition reaction with an alkyne-containing molecule. escholarship.org

Furthermore, 1-Azidohexane has been used in the synthesis of well-defined glyco-polyorganosiloxanes. researchgate.net In this work, an azide-functionalized polydimethylsiloxane (B3030410) was coupled with a propargylated carbohydrate via a CuAAC reaction. While this specific study did not use 1-Azidohexane directly in the final polymer, it highlights the general utility of alkyl azides in creating such hybrid materials. researchgate.net

The development of n-type polymers for organic electronics has also benefited from the use of azide-alkyne click chemistry. In one study, a scaffold polymer was reacted with various perylene (B46583) azides to create a series of homopolymers with different pendant groups. uni-bayreuth.de Although 1-Azidohexane itself was not the azide used, this research demonstrates the power of the click reaction in tuning the properties of functional polymers for electronic applications. uni-bayreuth.de

Surface Functionalization and Covalent Bonding Strategies

1-Azidohexane is employed in the development of functionalized surfaces through various covalent bonding strategies. A notable approach involves the use of "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach molecules to surfaces.

For instance, gold surfaces can be functionalized with 6-azidohexane-1-thiol to introduce azide functionalities. This process is efficient, achieving approximately 80% surface coverage as determined by X-ray Photoelectron Spectroscopy (XPS). escholarship.org These azide-terminated surfaces can then react with alkyne-containing molecules, such as conjugated oligoelectrolytes (COEs), via CuAAC to form stable triazole linkages. escholarship.org This two-step method provides a versatile platform for modifying the surface properties of materials like gold and silica (B1680970). escholarship.org

The general strategy of using azide-terminated self-assembled monolayers (SAMs) for surface modification is a powerful tool for creating tailored interfaces with specific chemical and physical properties.

Study of Azide-Polymer Interactions for Novel Material Design

The interaction between azides, such as 1-Azidohexane, and polymers is a key area of research for designing new materials with tunable properties. The "click" reaction between an azide and an alkyne is a highly efficient method for functionalizing polymers.

For example, poly(glycolide) polymers with appended alkynyl groups can be functionalized by reacting them with azide derivatives. This reaction covalently grafts the desired functional group onto the polymer backbone via a stable triazole ring. google.com This method is particularly useful for creating biodegradable polymers for applications like drug delivery. google.com

Furthermore, the copolymerization of monomers containing azide groups with other monomers allows for the creation of polymers with tailored functionalities. For example, the chemical copolymerization of a propargyl-functionalized 3,4-propylenedioxythiophene (B118826) (ProDOT) with dihexyl-ProDOT results in an organic-soluble polymer that can be further modified using "click" chemistry with azides. researchgate.net This approach enables the synthesis of water-soluble conjugated polymers with potential applications in electronics and sensors. researchgate.net

Electrochemical DNA Immobilization on Azide-Terminated Monolayers

A significant application of 1-Azidohexane's derivative, 6-azidohexane-1-thiol, is in the creation of self-assembled monolayers (SAMs) on gold electrodes for the electrochemical immobilization of double-stranded DNA (dsDNA). scispace.comnih.govresearchgate.net This technique provides a stable platform for studying DNA interactions with other molecules, such as anticancer drugs. scispace.comnih.gov

The process involves preparing SAMs of the azidohexane thiol on a gold (Au) electrode. nih.govresearchgate.net These azide-terminated monolayers serve as a scaffold for the subsequent immobilization of dsDNA. nih.gov The electrochemical behavior of the immobilized DNA can then be investigated using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). nih.govnih.gov

This platform has been successfully used to study the interaction between dsDNA and the anticancer drug taxol. nih.gov By monitoring the changes in the guanine (B1146940) oxidation peak current, researchers can investigate the binding of taxol to DNA. scispace.comnih.gov The data can be used to determine the binding constant of the drug-DNA interaction, providing insights into the mechanism of action, such as groove binding. nih.gov This modified electrode can also function as a sensitive biosensor for quantifying taxol in biological samples like human serum. nih.govnih.gov

| Technique | Analyte | Detection Method | Application | Reference |

| Cyclic Voltammetry (CV) | dsDNA-Taxol Interaction | Guanine oxidation peak | Study of drug-DNA binding | scispace.comnih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | dsDNA Immobilization | Change in impedance | Characterizing DNA monolayer | nih.govnih.gov |

Design and Synthesis of Multi-Stimuli Responsive Materials (e.g., Triazole-Functionalized Boron-Containing Systems)

1-Azidohexane is a key reagent in the synthesis of multi-stimuli responsive materials. These materials can change their properties in response to external stimuli like light, heat, or chemical changes. A notable example is the creation of triazole-functionalized boron-containing systems.

In one study, a boron-containing compound was reacted with 1-azidohexane in the presence of a copper catalyst ([Cu(CH3CN)4]PF6) and a base (NEti-Pr2) to yield a triazole-functionalized product. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition. The resulting material exhibits responsiveness to multiple stimuli, making it a candidate for applications in sensors and smart materials.

The synthesis involves dissolving the starting boron compound and 1-azidohexane in a solvent like dichloromethane (B109758) (CH2Cl2), followed by the addition of the catalyst and base. The mixture is then stirred, and the product is purified using column chromatography.

Energetic Material Applications Research

The high nitrogen content and positive enthalpy of formation of the azide group make 1-Azidohexane and related azido (B1232118) compounds subjects of research for energetic material applications. These materials have the potential to be used in propellants and explosives.

Synthesis and Performance Evaluation of Azido-Functionalized Energetic Plasticizers

While specific research on 1-azidohexane as a plasticizer is not detailed, the synthesis of other azido compounds provides insight into the general methodologies. For example, azidonitramino ether plasticizers have been synthesized from halogenated precursors in high yields. researchgate.net These plasticizers are often liquids with good energetic performance. researchgate.net

The compatibility of these plasticizers with energetic polymers like glycidyl (B131873) azide polymer (GAP) and nitrocellulose (NC) is a crucial factor. mdpi.com The plasticizing effect is evaluated by measuring the reduction in the glass transition temperature (Tg) of the polymer-plasticizer blend. fraunhofer.demdpi.com For instance, a novel multi-azido ether energetic plasticizer, 1,2,8,9-tetraazido-4,6-dioxol-nonane (TADONA), was shown to significantly lower the Tg of GAP, indicating excellent plasticizing effect. rsc.org

| Plasticizer | Polymer | Tg of Polymer | Tg of Blend (4:10 ratio) | Reference |

| TADONA | GAP | -49.1 °C | -65.8 °C | rsc.org |

Development of Azido Polymers as High-Energy Propellant Binders

Azido polymers are a class of energetic binders that are being developed to replace traditional binders like hydroxyl-terminated polybutadiene (HTPB) in solid rocket propellants. nih.gov These polymers, such as glycidyl azide polymer (GAP), offer higher specific impulse and burn rates due to the exothermic decomposition of the azide groups. nih.gov

One approach to creating novel azido polymers involves the chemical modification of existing polymers. For instance, HTPB can be modified with azide-containing molecules like octyl-1-azide. researchgate.net Another route is the synthesis of entirely new azido polymers. For example, poly(bis-(3-azidopropan-1-oxy)phosphazene) (PZ-23) and its longer-chain analogue, synthesized using 3-azidohexane-1-ol to produce PZ-24, are highly energetic polymers. nih.govresearchgate.nettandfonline.com While PZ-24, derived from an azidohexane precursor, has a lower density and azide content than PZ-23, it possesses a superior glass transition temperature of -100°C. nih.gov

Thermochemical Investigations of Azidoalkanes in Energetic Contexts

The study of azidoalkanes, including 1-azidohexane, in energetic contexts is driven by their unique chemical properties. The azide functional group (-N₃) is inherently endothermic, meaning it stores a significant amount of chemical energy. Upon decomposition, this energy is released, typically with the liberation of nitrogen gas (N₂), a very stable molecule. This characteristic makes organic azides candidates for various energetic applications, such as lead-free primary explosives and energetic plasticizers. dtic.mil Thermochemical investigations are crucial for quantifying this stored energy and understanding the thermal stability and decomposition kinetics of these compounds, which are critical parameters for their potential use.

Research, including efforts by the US Army Armament Research, Development, and Engineering Center (ARDEC), has explored azide-functionalized compounds to develop new energetic materials. dtic.mil These investigations often involve a combination of experimental calorimetry to measure properties like the heat of combustion and heat of formation, alongside computational chemistry methods to predict these and other thermochemical properties. dtic.mil

Detailed research findings have been established for a series of linear azidoalkanes through combustion calorimetry. These experimental values provide a fundamental basis for understanding how the thermochemical properties scale with the length of the alkyl chain. The standard liquid enthalpy of formation (ΔfH°liquid) and the standard liquid enthalpy of combustion (ΔcH°liquid) are key indicators of a compound's energetic potential. For instance, the heat of combustion for 1-azidopentane, 1-azidohexane, 1-azidoheptane, and 1-azidooctane (B1266841) has been experimentally determined, providing a consistent dataset for these homologous compounds. dtic.milnist.gov

The data shows a systematic increase in the heat of combustion with each additional methylene (B1212753) (-CH₂) group, as expected. The enthalpy of formation is a direct measure of the energy stored within the molecule. The positive enthalpy of formation for these azidoalkanes highlights their endothermic nature. chemeo.comchemeo.com

Table 1: Experimental Thermochemical Properties of Linear 1-Azidoalkanes

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Standard Liquid Enthalpy of Formation (ΔfH°liquid) (kJ/mol) | Standard Liquid Enthalpy of Combustion (ΔcH°liquid) (kJ/mol) | Source |

|---|---|---|---|---|---|

| 1-Azidopentane | C₅H₁₁N₃ | 113.16 | 171.50 | -3723.00 | dtic.mil |

| 1-Azidohexane | C₆H₁₃N₃ | 127.19 | 151.00 | -4371.00 ± 3.00 | chemeo.com |

| 1-Azidoheptane | C₇H₁₅N₃ | 141.21 | 120.30 | -5022.00 | dtic.mil |

| 1-Azidooctane | C₈H₁₇N₃ | 155.24 | 96.70 | -5674.00 ± 3.00 | chemeo.com |

The thermal stability of azidoalkanes is a critical factor for their handling and application. Generally, alkyl azides are the most thermally stable class of organic azides. mdpi.com Their decomposition is often initiated by the cleavage of the N-N bond, releasing N₂ gas. The energy required for this initial step is the activation energy (Ea). While specific kinetic data for the thermal decomposition of 1-azidohexane is not widely published, studies on related energetic azides provide insight into the typical energy barriers. For example, investigations into various azidonitramino ether plasticizers show activation energies for decomposition ranging from approximately 151 to 173 kJ/mol. mdpi.com This range is characteristic for the decomposition of the azide group in these types of molecules. The thermal decomposition of the azide group in certain non-volatile compounds is associated with a heat effect of 165–170 kJ mol⁻¹, indicating a highly energetic process. mdpi.com

Spectroscopic and Structural Elucidation of 1 Azidohexane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can provide information about the proton and carbon environments, as well as the presence of other specific nuclei like boron.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For 1-azidohexane, the ¹H NMR spectrum provides a clear depiction of the hexyl chain.

In a typical ¹H NMR spectrum of 1-azidohexane recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed: a triplet at approximately 3.25 ppm, which corresponds to the two protons on the carbon atom directly attached to the azide (B81097) group (-CH₂N₃). rsc.org The multiplicity of this signal (a triplet) is due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The protons of the terminal methyl group (-CH₃) appear as a triplet at around 0.89 ppm. rsc.org The remaining methylene protons along the hexyl chain produce a series of multiplets in the region of 1.25-1.64 ppm. rsc.org

The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the structure of the molecule. For instance, the ratio of the integrated signal areas for the -CH₂N₃, the internal methylene groups, and the -CH₃ group will correspond to the expected 2:8:3 proton ratio.

Table 1: ¹H NMR Spectroscopic Data for 1-Azidohexane.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 3.25 | t | 7.0 | -CH₂N₃ |

| 1.55-1.64 | m | -CH₂-CH₂N₃ | |

| 1.25-1.41 | m | -(CH₂)₃-CH₃ | |

| 0.89 | t | 6.8 | -CH₃ |

Data obtained in CDCl₃ at 300 MHz. rsc.org

¹³C NMR for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of a molecule. Each unique carbon atom in 1-azidohexane gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom directly bonded to the electron-withdrawing azide group (-CH₂N₃) is significantly deshielded and appears at a characteristic downfield chemical shift of approximately 51.4 ppm. rsc.org The other carbon atoms of the hexyl chain resonate at higher fields (lower ppm values), consistent with their aliphatic nature. The terminal methyl carbon (-CH₃) typically appears at the highest field. The characterization is in accordance with experimental spectra found in the literature. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for 1-Azidohexane.

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 51.4 | -CH₂N₃ |

| 31.8 | C4 |

| 28.8 | C2 |

| 26.5 | C3 |

| 22.5 | C5 |

| 14.0 | C6 (-CH₃) |

Data obtained in CDCl₃ at 75 MHz. rsc.org

¹¹B NMR for Boron-Containing Derivatives

When 1-azidohexane is reacted to form boron-containing derivatives, such as through cycloaddition reactions with organoboranes, ¹¹B NMR spectroscopy becomes an essential analytical technique. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom.

For instance, in tetracoordinate borate (B1201080) complexes, the boron atom is typically observed in the upfield region of the spectrum. The specific chemical shift can provide insights into the nature of the ligands attached to the boron center. In triazole-functionalized boranaphtho[3,2,1-de]anthracene derivatives formed from reactions involving azides, the ¹¹B NMR signal can appear at distinct chemical shifts depending on the final structure of the boron-containing ring system. rsc.org For example, a tetracoordinate alkyl- or arylalkoxyborate is typically observed between +12 and -8 ppm. sdsu.edu The chemical shift is influenced by factors such as the cation, concentration, and solvent. sdsu.edu In one reported triazole derivative, the ¹¹B NMR signal was found at -3.98 ppm, while in another, it appeared at 37.60 ppm, indicating significantly different electronic environments for the boron atom in these two products. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 1-azidohexane, the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak typically appears around 2100 cm⁻¹. devagiricollege.org

The presence of this characteristic band provides unambiguous evidence for the successful incorporation of the azide functionality into the hexane (B92381) chain. In addition to the azide stretch, the IR spectrum of 1-azidohexane also displays C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of the aliphatic hexyl group. researchgate.net

When 1-azidohexane undergoes reactions, such as the Hüisgen 1,3-dipolar cycloaddition to form a triazole ring, the disappearance of the strong azide peak at ~2100 cm⁻¹ in the IR spectrum of the product is a key indicator that the reaction has proceeded to completion. nanotheranosticlab.com

Table 3: Characteristic IR Absorption Frequencies for 1-Azidohexane.

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~2100 | Asymmetric stretch of -N₃ |

| 2850-3000 | C-H stretch of alkyl chain |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

MALDI-ToF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique particularly useful for the analysis of larger molecules and complex mixtures, including reaction products of 1-azidohexane. ucl.ac.uk In a MALDI-ToF experiment, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte molecules with minimal fragmentation.

For reaction products of 1-azidohexane, such as those formed in "click" chemistry reactions to create larger assemblies or polymers, MALDI-ToF MS is used to confirm the molecular weight of the resulting products. nih.govresearchgate.netresearchgate.netrsc.org For example, in the synthesis of multivalent constructs where 1-azidohexane is attached to a scaffold, MALDI-ToF can be used to characterize the resulting mixture and confirm the attachment of the hexylazide moiety. nih.gov The resulting mass spectrum would show peaks corresponding to the molecular ions of the expected products, allowing for the verification of the successful reaction. nih.govresearchgate.netresearchgate.netrsc.org The analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the product. In studies involving multimer species, MALDI-ToF has been instrumental in identifying the distribution of products with varying numbers of attached 1-azidohexane units. ucl.ac.ukresearchgate.netresearchgate.netrsc.org

X-ray Diffraction (XRD) for Crystal Structure Determination

While 1-azidohexane is a liquid at standard conditions, X-ray Diffraction (XRD) is an indispensable tool for determining the precise three-dimensional atomic arrangement of its solid derivatives and reaction products. The technique provides definitive structural proof, confirming connectivity and stereochemistry, and offers insights into the intermolecular interactions that govern the packing of molecules in the crystalline state.

The crystal structures of numerous compounds containing the azide functional group have been determined by single-crystal XRD, establishing key structural parameters for the azido (B1232118) group itself. iucr.orgmdpi.comiaea.orgtandfonline.com For instance, studies on inorganic azides like copper(II) azide and ammonium (B1175870) azide have detailed the bond lengths and angles within the N₃ moiety and its coordination environment. iucr.orgscielo.org.mx

The general workflow for such an analysis involves growing suitable single crystals of the target compound, often through slow evaporation or diffusion methods, and exposing them to an X-ray beam. mdpi.com The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding a detailed molecular model.

Chromatographic Techniques for Separation and Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of reactions involving 1-azidohexane. clockss.org It offers a rapid and simple method to qualitatively assess the consumption of starting materials and the formation of products.

In typical applications, reactions are monitored using analytical TLC plates coated with silica (B1680970) gel (e.g., Merck TLC Silica gel 60 F₂₅₄). clockss.orgrsc.org A small aliquot of the reaction mixture is spotted onto the plate, which is then developed in a suitable solvent system, often a mixture of hexane and ethyl acetate (B1210297). rsc.org The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase.

Visualization of the separated spots is commonly achieved by one of several methods:

UV Light: Compounds containing a UV-active chromophore can be visualized under a UV lamp at 254 nm or 360 nm. unige.chacs.org

Staining: If the compounds are not UV-active, chemical stains are used. Common stains include phosphomolybdic acid, potassium permanganate (B83412) (KMnO₄), or anisaldehyde solutions, which react with the compounds to produce colored spots upon heating. clockss.orgrsc.orgacs.org

TLC is routinely used in the synthesis of 1-azidohexane derivatives, such as in "click" reactions or nucleophilic substitutions, to determine the point of reaction completion before proceeding with work-up and purification. unibo.itnih.gov

Column chromatography is the standard method for the purification of reaction products derived from 1-azidohexane on a preparative scale. arizona.edu This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase is passed through the column.

For the purification of nonpolar to moderately polar organic compounds, which are typical products of 1-azidohexane reactions, silica gel is the most common stationary phase. rsc.orgnanotheranosticlab.com The crude reaction mixture is loaded onto the top of the silica gel column, and the components are eluted with a solvent system of appropriate polarity. Often, a gradient of solvents is used, starting with a nonpolar eluent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. rsc.orgscielo.br

This method has been successfully applied to purify a wide range of 1-azidohexane derivatives:

Triazoles: The product of a "click" reaction between 1-azidohexane and a terminal alkyne was purified on a silica gel column using an ethyl acetate/hexane mixture as the eluent. iucr.org

Substituted Amines: Products from the reduction of azides or other transformations are frequently isolated using silica gel chromatography. clockss.orgoup.com

Functionalized Molecules: In multi-step syntheses, column chromatography is essential after each step to ensure the purity of the intermediate before proceeding to the next reaction. figshare.comualberta.ca

The fractions collected from the column are typically analyzed by TLC to identify and combine those containing the pure desired product.

| Product Type | Stationary Phase | Eluent System (Example) | Reference |

| Triazole Derivative | Silica Gel | Ethyl acetate/hexane (3/1 v/v) | iucr.org |

| Azido-alcohol | Alumina | Hexane/Ethyl acetate (gradient) | clockss.org |

| Benzyl Azide | Silica Gel | n-hexane | scielo.br |

| N-Phenyl-2-azidoacetamide | Silica Gel | Hexane/Ethyl acetate (gradient) | rsc.org |

This table presents illustrative examples of chromatographic conditions used for the purification of azide-containing compounds.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of 1-azidohexane reaction products. It provides superior resolution compared to standard column chromatography and is particularly useful for analyzing complex mixtures and assessing the purity of final compounds. sigmaaldrich.com

In a typical setup, a reversed-phase column (e.g., C8 or C18) is used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. jst.go.jp An HPLC chromatogram of a compound related to 1-azidohexane synthesis has been documented, demonstrating the technique's utility in purity assessment. rsc.org

HPLC is also crucial for the analysis of chiral compounds. For example, chiral HPLC was used to separate the racemic mixture of a macrocycle, allowing for the quantification of each enantiomer. The technique is also employed for the purification of sensitive biomolecules, such as peptide nucleic acids functionalized with azido-containing side chains. jst.go.jp In some cases, HPLC analysis has been used to confirm the purity of synthesized compounds, such as isothiocyanates derived from azido precursors. acs.org

Column Chromatography for Purification

Advanced Surface and Intermolecular Interaction Analysis

The azide functional group in 1-azidohexane and its derivatives plays a critical role in mediating intermolecular and surface interactions, which can be investigated using advanced analytical and computational methods.

Research has shown that 1-azidohexane is used to study the interactions between azide groups and polymer surfaces, which is valuable for developing new materials with tailored functionalities like self-assembled structures. smolecule.com The cohesive lateral interactions of the alkyl chains are important for the formation of stable layers on surfaces. researchgate.net

| Interaction Type | Contribution (%) |

| H···H | 62.0% |

| H···C/C···H | 16.1% |

| H···N/N···H | 13.7% |

| H···O/O···H | 7.5% |

Data from the Hirshfeld surface analysis of 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one. iucr.org

This data indicates that the crystal packing is dominated by weak van der Waals forces, primarily H···H interactions, which is expected given the presence of the hexyl chain from 1-azidohexane. iucr.org The analysis also identified specific C—H···O and C—H···π interactions that contribute to the supramolecular architecture. iucr.org

Furthermore, computational studies on azido-mediated interactions have shown that the contacts between two azido ligands are weakly stabilizing and dependent on the specific topology of the interaction. csic.es These interactions are a combination of electrostatic, orbital, and dispersion forces, highlighting the complex nature of the non-covalent interactions involving the azide group. csic.es

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. The resulting surface provides insights into the nature and extent of close contacts between neighboring molecules.

While specific Hirshfeld surface analysis studies for the simple alkyl azide, 1-azidohexane, are not prominently featured in the surveyed literature, the analysis of other organic molecules containing the azido (-N₃) group provides a clear framework for understanding its interaction patterns. Studies on more complex azido-containing heterocyclic compounds, such as azido-triazoles and azidochromones, consistently demonstrate the significant role of the azido moiety in directing crystal packing through various weak intermolecular interactions. semanticscholar.orgnih.gov

For molecules containing an azido group, the following contacts are typically observed and quantified in Hirshfeld surface analyses:

H⋯H Contacts : These are generally the most abundant interactions, often comprising the largest percentage of the surface due to the prevalence of hydrogen atoms on the molecular periphery. For example, in one azido-triazole derivative, H⋯H contacts accounted for 31.5% of the total Hirshfeld surface. nih.govresearchgate.net

N⋯H/H⋯N Contacts : These interactions, representing potential hydrogen bonds, are crucial for the stabilization of the crystal structure. The nitrogen atoms of the azido group act as hydrogen bond acceptors. In the same azido-triazole study, these contacts made up 19.2% of the surface area. nih.govresearchgate.net

Other Significant Contacts : Depending on the other functional groups present in the molecule, contacts such as O⋯H, N⋯C, and C⋯H also play a significant role. nih.gov For instance, in a 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, O⋯H/H⋯O (14.5%), N⋯C/C⋯N (10.9%), and C⋯H/H⋯C (10.2%) were all important contributors to the crystal packing. nih.govresearchgate.net

This evidence from related compounds suggests that a Hirshfeld analysis of 1-azidohexane, were it to be crystallized and analyzed, would likely reveal a packing structure dominated by van der Waals forces, with significant contributions from H⋯H and N⋯H interactions stabilizing the lattice.

Electrochemical Characterization of Modified Surfaces (e.g., Cyclic Voltammetry, Impedance Spectroscopy)

The chemical reactivity of the azide group in 1-azidohexane allows it to be used in the modification of surfaces, particularly for the creation of self-assembled monolayers (SAMs). Thiol derivatives, such as 6-azidohexane-1-thiol, are commonly used to functionalize gold (Au) electrode surfaces. researchgate.netscispace.comescholarship.org These azide-terminated surfaces can then be used for further chemical reactions, such as the "click" chemistry cycloaddition with alkynes, or for immobilizing biomolecules like DNA. researchgate.netescholarship.org Electrochemical techniques, primarily Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are indispensable for characterizing the formation and properties of these modified surfaces. nih.gov

Cyclic Voltammetry (CV) is used to probe the electrochemical behavior of the modified electrode. By scanning the potential and measuring the resulting current, information about the surface coverage, electron transfer kinetics, and stability of the monolayer can be obtained. mdpi.com In many studies, a redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple, is used in the electrolyte solution. nih.gov The formation of an insulating SAM on the electrode surface typically blocks the access of the redox probe to the electrode, leading to a decrease in the peak currents and an increase in the peak-to-peak separation in the cyclic voltammogram. researchgate.net For instance, the immobilization of double-stranded DNA (dsDNA) onto an azidohexane thiol-modified gold electrode was investigated using CV, where changes in the guanine (B1146940) oxidation peak were monitored to study interactions with other molecules. researchgate.netscispace.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the interfacial properties of the modified electrode. nih.gov By applying a small sinusoidal potential perturbation over a wide range of frequencies, the impedance of the system is measured. The data is often visualized in a Nyquist plot (imaginary impedance vs. real impedance) and fitted to an equivalent circuit model to extract quantitative parameters. mdpi.com

A key parameter obtained from EIS is the charge transfer resistance (Rct), which relates to the ease with which a redox probe can exchange electrons with the electrode surface. A bare gold electrode will have a very small Rct, while a well-formed, insulating SAM will exhibit a much larger Rct, indicating that the monolayer is effectively blocking the electron transfer. nih.gov The double-layer capacitance (Cdl) is another important parameter that changes upon surface modification. The formation of the SAM replaces water molecules at the interface, leading to a decrease in Cdl.

The table below summarizes typical findings from the electrochemical characterization of a gold electrode surface modified with an azidohexane-based SAM, before and after modification.

| Electrode State | Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|---|

| Bare Au Electrode | CV with [Fe(CN)₆]³⁻/⁴⁻ | Well-defined, reversible redox peaks with small peak separation. | Fast electron transfer kinetics at the bare surface. | nih.gov |

| Azidohexane-Thiol SAM on Au | CV with [Fe(CN)₆]³⁻/⁴⁻ | Significant decrease in redox peak currents and increase in peak separation. | The SAM blocks the redox probe from accessing the electrode surface, indicating high surface coverage. | researchgate.net |

| Bare Au Electrode | EIS with [Fe(CN)₆]³⁻/⁴⁻ | Low charge transfer resistance (Rct). | Facile electron transfer. | nih.gov |

| Azidohexane-Thiol SAM on Au | EIS with [Fe(CN)₆]³⁻/⁴⁻ | Large increase in charge transfer resistance (Rct). | The insulating monolayer effectively blocks electron transfer. | researchgate.net |

| Azidohexane-Thiol SAM on Au | EIS | Decrease in double-layer capacitance (Cdl). | Formation of a dielectric layer at the electrode-electrolyte interface. | mdpi.com |

Studies have used these techniques to quantify the surface coverage (θ) of the SAM. For example, the fractional surface coverage can be estimated from the increase in Rct. In one study, the surface coverage for an azide-terminated SAM was found to be extremely high (θ ≈ 0.9999), demonstrating the formation of a dense, well-ordered monolayer. researchgate.net The combination of CV and EIS provides a comprehensive picture of the modified surface, confirming the successful immobilization of the azidohexane derivative and characterizing the insulating properties of the resulting layer, which is a critical step for its application in biosensors and other devices. researchgate.netnih.gov

Computational and Theoretical Investigations on 1 Azidohexane Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 1-azidohexane, which govern its behavior in chemical reactions and its physical properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic ground-state structures of molecules involving 1-azidohexane. For instance, DFT calculations have been employed to understand the geometry and electronic properties of complex molecules synthesized using 1-azidohexane as a reactant. mit.edu In studies involving the synthesis of multi-stimuli responsive materials, DFT calculations at the B3LYP/6-31G(d) level of theory were used to compute the frontier molecular orbitals (HOMO and LUMO) of triazole-functionalized products derived from 1-azidohexane. These calculations are crucial for rationalizing the observed electronic and optical properties.

Time-Dependent DFT (TD-DFT) extends these methods to study excited states, providing insights into UV-visible absorption spectra. For example, in the study of luminescent 3-triazolylquinoxalines formed from reactions including 1-azidohexane, TD-DFT calculations helped to rationalize the charge transfer character of absorption bands and the large Stokes shifts observed. hhu.de Such computational analyses are vital for designing molecules with specific photophysical properties for applications in biosensing and bioimaging. hhu.delatrobe.edu.au

Thermochemical data is critical for assessing the energetic properties of compounds. Computational methods offer a viable route to determine these values, especially for energetic materials like azides. A study focused on predicting thermochemical properties for azide-functionalized compounds utilized a DFT-based "atom-equivalent" approach to estimate gas-phase enthalpies of formation. dtic.mil For this class of compounds, calculations derived from the B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) level of theory were recommended for obtaining reliable estimates. dtic.mil

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -4371.00 ± 3.00 | kJ/mol | NIST chemeo.com |

| Liquid phase enthalpy of formation (ΔfH°liquid) | 151.00 | kJ/mol | NIST chemeo.com |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a key tool for mapping the complex pathways of chemical reactions involving 1-azidohexane, allowing for the calculation of kinetic parameters and the rationalization of product selectivity.

Understanding the energy barriers to reaction is fundamental to controlling chemical processes. Computational studies on azide (B81097) reactions, including those analogous to 1-azidohexane, often involve calculating the activation energy (Ea). For example, in studies of energetic materials, the activation energy for the thermal decomposition of various organic azides has been determined computationally and experimentally. mdpi.com

In the context of catalysis, kinetic studies combined with DFT calculations have been used to probe the mechanism of reactions involving aliphatic azides. For cobalt-porphyrin catalyzed C-H amination reactions, this combined approach revealed a metallo-radical-type mechanism where the rate-limiting step is the activation of the azide to form a cobalt(III)-nitrene radical intermediate. uva.nl Subsequent steps, such as intramolecular hydrogen atom transfer, have lower energy barriers. uva.nl These models provide a quantitative framework for understanding and optimizing catalytic cycles.

1-Azidohexane can participate in reactions that may lead to multiple products. Computational modeling is essential for understanding and predicting the observed selectivity. A notable example is the iron-catalyzed intramolecular C-H bond amination of aliphatic azides. When 1-azidohexane is treated with a specific Fe(II)-dipyrromethene complex, it selectively undergoes C-H functionalization to afford a 2-ethylpyrrolidine (B92002) complex as the single observed product. google.comgoogle.com This high selectivity is explained by a mechanism involving the formation of a transient, high-spin iron-imido radical, which facilitates a specific intramolecular hydrogen atom abstraction and radical rebound pathway. google.comgoogle.com

Similarly, in the modification of hydroxyl-terminated polybutadiene (B167195) (HTPB), 1-azidohexane's azide group undergoes a 1,3-dipolar cycloaddition with the double bonds of the polymer backbone. researchgate.net Computational studies on related systems help elucidate the reactivity and preference for certain reaction pathways, which is crucial for designing new materials with tailored properties. researchgate.net

Activation Energy and Entropy Calculations for Azide Reactions

Conformational Analysis of Azidoalkanes

The conformational landscape of azidoalkanes is primarily dictated by the rotational isomerism around the carbon-carbon and carbon-nitrogen single bonds. Computational and theoretical investigations provide significant insights into the preferred geometries, rotational barriers, and relative stabilities of the various conformers of these molecules. The principles derived from the study of smaller azidoalkanes, such as ethyl azide and propyl azide, can be extended to understand the conformational behavior of 1-azidohexane.

The rotational isomerism in simple alkyl azides, like ethyl azide, has been a subject of theoretical studies to understand the molecule's geometry and energy profile. cas.cz These studies, employing ab initio molecular orbital calculations, have identified two primary conformers for ethyl azide: anti and gauche. cas.cz These conformers arise from the rotation around the C-C bond. The anti conformer, where the C-C and N-N bonds are in a trans orientation, and the gauche conformer, with a dihedral angle of approximately 60° between these bonds, are the most stable forms. rsc.org

For longer chain azidoalkanes, such as 1-azidohexane, the number of possible conformers increases due to the additional C-C bonds. The conformational analysis of such systems involves exploring the potential energy surface by systematically varying the dihedral angles along the carbon backbone and the C-N bond. Studies on related molecules, like 4-azidobut-1-yne, have identified multiple stable conformers, indicating a complex conformational space for longer alkyl azides. cas.cz

Theoretical calculations, such as those at the MP2 level of theory, have been instrumental in determining the optimized geometries and relative energies of these conformers. cas.cz For instance, in the case of ethyl azide, the gauche and anti conformers have been found to be very close in energy, suggesting that both are significantly populated at room temperature. cas.cz The energy barrier for the interconversion between these conformers is also a critical parameter obtained from these computational studies.

The table below summarizes the typical conformers and their defining dihedral angles for a simple azidoalkane like ethyl azide, which serves as a model for the terminal azido (B1232118) group in 1-azidohexane.

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kJ/mol) |

| gauche | ~60° | Base Energy |

| anti | ~180° | Slightly higher than gauche |

Note: The relative energies can vary depending on the level of theory and basis set used in the computational study. The data presented here is illustrative based on general findings for azidoalkanes.

Further computational investigations into the potential energy surfaces of azidoalkanes have also shed light on their thermal decomposition pathways. aip.org These studies identify the transition states and intermediates involved in processes like nitrogen elimination, which are inherently linked to the initial conformation of the molecule. aip.org The geometry of the azide group, particularly its interaction with the adjacent alkyl chain, influences the activation energy for such reactions. nih.gov

Q & A

Basic: What are the standard methods for synthesizing and characterizing 1-Azidohexane in academic research?

Answer:

1-Azidohexane is typically synthesized via nucleophilic substitution of 1-bromohexane with sodium azide in a polar aprotic solvent like DMF. Characterization involves elemental analysis (CHN) to verify composition (e.g., 29.8% nitrogen content ), NMR spectroscopy (e.g., –CH2N3 resonance at 3.47 ppm in H NMR ), and mass spectrometry to confirm molecular weight. Purity is assessed using gas chromatography (GC) or HPLC. For reproducibility, experimental details must include solvent choice, reaction time, and purification steps (e.g., distillation) .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of 1-Azidohexane?

Answer:

- H NMR : Identifies the azide group (–CH2N3) via a triplet at 3.47 ppm and alkyl chain protons (δ 1.2–1.6 ppm) .

- IR Spectroscopy : Detects the asymmetric stretching vibration of the azide group (~2100 cm).

- GC-MS : Confirms molecular ion peaks (e.g., m/z 127 for C6H13N3) and detects impurities.

Cross-validation with elemental analysis (e.g., 56.7% carbon, 10.7% hydrogen ) ensures structural integrity.

Basic: What safety considerations are critical when handling 1-Azidohexane in laboratory settings?

Answer:

1-Azidohexane is shock-sensitive and thermally unstable. Key protocols include:

- Storage at 2–8°C in amber vials to prevent decomposition.

- Use of blast shields and remote handling tools during synthesis.

- Avoidance of metal catalysts or open flames to prevent explosive side reactions.

- Disposal via slow addition to a sodium nitrite/sulfuric acid mixture to neutralize azides .

Advanced: How can researchers design experiments to investigate the reactivity of 1-Azidohexane in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Answer:

- Catalyst Optimization : Screen Cu(I) sources (e.g., CuSO4/ascorbic acid) at varying equivalents (0.1–0.2 eq. per azide) to maximize triazole yield .

- Solvent Selection : Test polar solvents (DMF, acetonitrile) for solubility and reaction rate.

- Kinetic Monitoring : Use H NMR to track –CH2N3 (3.47 ppm) disappearance and –CH2N(triazole) formation (4.52 ppm) over time .

- Statistical Design : Apply factorial experiments to optimize temperature, stoichiometry, and catalyst loading.

Advanced: What methodologies are recommended for resolving contradictions in elemental analysis data for 1-Azidohexane?

Answer:

Discrepancies between found and calculated values (e.g., 56.7% vs. 60.2% carbon ) may arise from:

- Sample Purity : Confirm via GC or melting point analysis.

- Instrument Calibration : Recalibrate CHN analyzers using certified standards.